molecular formula C16H18BrN3O3 B2985803 3-(3-bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione CAS No. 847398-96-3

3-(3-bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B2985803
CAS No.: 847398-96-3
M. Wt: 380.242
InChI Key: GFTPUBDHAOERER-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylmorpholinyl group, and a pyrimidine-2,4-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine-2,4-dione core can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with a nucleophile.

    Attachment of the Dimethylmorpholinyl Group: The dimethylmorpholinyl group is typically introduced through a nucleophilic substitution reaction involving a suitable morpholine derivative and an appropriate leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as heating or the presence of a base.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Phenyl derivatives from the reduction of the bromophenyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-(3-bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can enhance solubility and bioavailability. The pyrimidine core is crucial for the compound’s biological activity, potentially inhibiting key enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Fluorophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione: Contains a fluorine atom in place of bromine.

    3-(3-Methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione: Features a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(3-bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione imparts unique chemical reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(3-bromophenyl)-6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3/c1-10-8-19(9-11(2)23-10)14-7-15(21)20(16(22)18-14)13-5-3-4-12(17)6-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTPUBDHAOERER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=O)N(C(=O)N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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